(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone” is a type of 1,2,3-triazole β-lactam conjugate . These conjugates have been found to have antimicrobial properties . They are synthesized using click chemistry and have been tested against Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The synthesis of new triazole β-lactam conjugates involves a cycloaddition strategy . β-lactams are prepared and propargylated at N-1 to afford compounds. A Cu-catalyzed click reaction of these β-lactams with different aryl azides provides 1,2,3-triazole conjugates .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazole ring and a β-lactam ring . The IR spectrum displays vibrations at 1717cm −1 for C=O, 1519, 1338 cm −1 for NO 2 while the presence of a signal at 1438 cm −1 reveals the formation of the triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a cycloaddition strategy and a Cu-catalyzed click reaction . The β-lactams are propargylated at N-1 to afford compounds, which then undergo a click reaction with different aryl azides to provide the 1,2,3-triazole conjugates .Scientific Research Applications
Antibacterial and Antifungal Evaluation
- Novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles, related to the chemical compound , have shown moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans. Two specific compounds within this group demonstrated excellent anticonvulsant activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Triazole in Clinical Drugs
- The core motif of 1,2,4-triazoles, which is a part of the compound , is vital in various clinical drugs, such as Rizatriptan (anti-migraine), Ribavirin (antiviral), Anastrozole (anticancer), and several others. These triazoles are used in different pharmacological applications, demonstrating the versatility and significance of the triazole component (Prasad et al., 2021).
Anticancer Activity
- Aziridine-1,2,3-triazole hybrid derivatives, closely related to the chemical compound , have been synthesized and evaluated for anticancer activity. These compounds showed high efficiency against human leukemia (HL-60) cells and human hepatoma G2 cells (Dong, Wu, & Gao, 2017).
Enzyme Inhibition for Drug Development
- Novel triazole derivatives have been designed and synthesized as potent inhibitors of human dihydroorotate dehydrogenase (HsDHODH), an enzyme. These derivatives offer valuable insights for the optimization of 1H-1,2,4-triazole derivatives as HsDHODH inhibitors in future drug development (Gong et al., 2017).
Catalyst in Chemical Synthesis
- Triazolylmethanol ligands, related to the compound , have been used to form complexes that catalyze the Huisgen 1,3-dipolar cycloaddition, a key reaction in organic synthesis. This demonstrates the compound's potential role as a catalyst in various chemical syntheses (Ozcubukcu et al., 2009).
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1,2,3-triazole ring is known to mediate hydrophobic interactions with the side chains of certain amino acids, which could influence the compound’s interaction with its targets .
Biochemical Pathways
1,2,3-triazole derivatives have been used to synthesize compounds active against various pathogens and conditions, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
Compounds with a 1,2,3-triazole ring are known to be resistant to metabolic degradation, which could influence their bioavailability .
Result of Action
1,2,3-triazole derivatives have been used to synthesize compounds with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O/c13-10-2-1-8(5-11(10)14)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAMKKGRBJTGLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N3C=CN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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